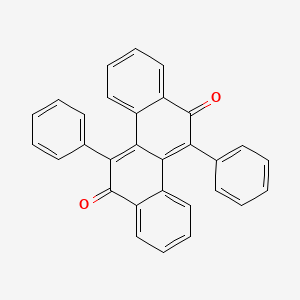

5,11-Diphenylchrysene-6,12-dione

Description

5,11-Diphenylchrysene-6,12-dione is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a chrysene core (a four-fused benzene ring system) substituted with phenyl groups at the 5- and 11-positions and two ketone (dione) groups at the 6- and 12-positions. The dione groups confer electron-withdrawing characteristics, making this compound a promising candidate for organic electronic applications such as semiconductors, organic field-effect transistors (OFETs), and photovoltaic devices. Its extended π-conjugation system facilitates charge transport, while the phenyl substituents may enhance crystallinity and stability.

Properties

CAS No. |

194092-08-5 |

|---|---|

Molecular Formula |

C30H18O2 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

5,11-diphenylchrysene-6,12-dione |

InChI |

InChI=1S/C30H18O2/c31-29-23-17-9-8-16-22(23)28-26(20-13-5-2-6-14-20)30(32)24-18-10-7-15-21(24)27(28)25(29)19-11-3-1-4-12-19/h1-18H |

InChI Key |

VQHXAGROSOOVSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)C(=C3C5=CC=CC=C5C2=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Diphenylchrysene-6,12-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Friedel-Crafts acylation followed by cyclodehydrogenation. The reaction conditions often require strong acids like aluminum chloride as catalysts and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,11-Diphenylchrysene-6,12-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert the dione to diols or other reduced forms.

Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl rings or the chrysene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions include various substituted chrysenes, quinones, and diols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,11-Diphenylchrysene-6,12-dione has several scientific research applications:

Organic Electronics: It is used as a building block for organic semiconductors and photovoltaic materials due to its conjugated system and electronic properties.

Materials Science: The compound is explored for its potential in creating novel materials with unique optical and electronic characteristics.

Biological Studies: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.

Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,11-Diphenylchrysene-6,12-dione exerts its effects is primarily through its interaction with molecular targets in electronic and biological systems. In organic electronics, its conjugated system allows for efficient charge transport. In biological systems, its planar structure enables intercalation with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Key Observations :

- The chrysene and tetracene cores differ in ring arrangement, affecting conjugation length and electronic properties. Tetracene’s linear fusion may enhance charge mobility compared to chrysene’s angular structure.

- Alkyl-substituted indenofluorene-diones prioritize solubility, whereas phenyl groups in the target compound may favor crystallinity but reduce solubility .

Physical and Electronic Properties

Table 2: Comparative Physical Properties

Key Observations :

- Alkyl chains in indenofluorene-diones significantly improve solubility (>20 mg/mL in THF) compared to phenyl-substituted analogs (<5 mg/mL) .

- The target compound’s thermal stability is expected to surpass pentacene (degradation ~200°C) due to its robust quinone backbone .

- Thienyl-substituted tetracene exhibits a narrower band gap (~2.5 eV) than alkylated indenofluorene-diones (~3.0 eV), suggesting superior light absorption for optoelectronics .

Functional Performance in Devices

Table 3: Electronic Performance Metrics

Key Observations :

- The target compound’s mobility is projected to exceed alkylated indenofluorene-diones due to its extended π-system but remains inferior to pentacene .

- Quinone groups likely enhance oxidative stability, addressing a critical limitation of pentacene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.